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Compound of Interest

Compound Name:
Tert-butyl 5-aminoindoline-1-

carboxylate

Cat. No.: B142172 Get Quote

For researchers, scientists, and drug development professionals, rigorous structural

confirmation of novel or synthesized compounds is a critical step in ensuring the validity of

experimental results and the safety of potential therapeutic agents. This guide provides a

comprehensive overview of the analytical techniques used to confirm the structure of Tert-
butyl 5-aminoindoline-1-carboxylate, a key intermediate in various synthetic pathways. This

document outlines the expected data from standard spectroscopic methods and compares it

with a structurally related compound, Tert-butyl indoline-1-carboxylate, to highlight key

differentiators.

Spectroscopic and Analytical Data Comparison
The primary methods for elucidating the structure of an organic molecule are Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Below is a summary of the expected and observed data for Tert-butyl 5-aminoindoline-1-
carboxylate and a key structural analog.
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Property/Technique

Tert-butyl 5-
aminoindoline-1-
carboxylate
(Expected)

Tert-butyl indoline-
1-carboxylate
(Alternative)

Key Differentiator

Molecular Formula C₁₃H₁₈N₂O₂ C₁₃H₁₇NO₂

Presence of an

additional nitrogen

atom in the target

compound.

Molecular Weight 234.29 g/mol 219.28 g/mol

A difference of 15.01

g/mol , corresponding

to the -NH₂ group.

¹H NMR

Aromatic protons with

distinct splitting due to

the amino group.

Simpler aromatic

proton splitting

pattern.

The presence and

position of the amino

group significantly

alter the chemical

environment and

coupling of the

aromatic protons.

¹³C NMR

Aromatic carbons

showing shifts

influenced by the

electron-donating

amino group.

Different chemical

shifts for the aromatic

carbons.

The carbon atom

attached to the amino

group will be

significantly upfield.

Mass Spectrometry

(ESI+)
[M+H]⁺ at m/z 235.14 [M+H]⁺ at m/z 220.13

The molecular ion

peak directly reflects

the difference in

molecular weight.

IR Spectroscopy

N-H stretching bands

for the primary amine

(approx. 3300-3500

cm⁻¹).

Absence of primary

amine N-H stretching

bands.

The presence of two

distinct N-H stretching

bands is a clear

indicator of the

primary amino group.
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Predicted Analytical Data for Tert-butyl 5-
aminoindoline-1-carboxylate
While a complete, published experimental dataset for Tert-butyl 5-aminoindoline-1-
carboxylate is not readily available, the expected spectral data can be reliably predicted based

on the analysis of its constituent functional groups and comparison with structurally similar

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):

δ 7.0-7.2 (m, 1H): Aromatic proton on the benzene ring.

δ 6.5-6.7 (m, 2H): Aromatic protons on the benzene ring, shifted upfield due to the electron-

donating effect of the amino group.

δ 3.9-4.1 (t, 2H): Methylene protons (-CH₂-) adjacent to the nitrogen of the carbamate.

δ 3.6-3.8 (br s, 2H): Amino group protons (-NH₂).

δ 2.9-3.1 (t, 2H): Methylene protons (-CH₂-) at position 3 of the indoline ring.

δ 1.5 (s, 9H): Protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

δ 154-156: Carbonyl carbon of the carbamate.

δ 140-145: Aromatic carbons attached to nitrogen and the amino group.

δ 125-130: Aromatic carbons.

δ 110-120: Aromatic carbons.

δ 80-82: Quaternary carbon of the tert-butyl group.

δ 45-50: Methylene carbon adjacent to the carbamate nitrogen.
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δ 28-30: Methylene carbon at position 3 of the indoline ring.

δ 28.5: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. A characteristic

fragmentation pattern for N-Boc protected amines involves the loss of the Boc group or its

components.

Expected Molecular Ion (ESI+): [M+H]⁺ = 235.14

Predicted Fragmentation:

m/z 179.12: Loss of isobutylene (-C₄H₈) from the Boc group.

m/z 135.09: Loss of the entire Boc group (-C₅H₉O₂).

m/z 57.07: Tert-butyl cation ([C₄H₉]⁺), which is often a base peak for Boc-protected

compounds.

Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the

molecule.

~3400 cm⁻¹ and ~3300 cm⁻¹: Two distinct N-H stretching vibrations, characteristic of a

primary amine.

~2970 cm⁻¹: C-H stretching of the tert-butyl group.

~1690 cm⁻¹: C=O stretching of the carbamate.

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching of the aromatic ring.

~1160 cm⁻¹: C-N stretching.

Experimental Protocols
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The following are general protocols for the acquisition of analytical data for Tert-butyl 5-
aminoindoline-1-carboxylate.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a final

concentration of 1-10 µg/mL.

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or

Orbitrap).
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Acquisition Parameters:

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.

Mass Range: m/z 50-500.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

recommended. Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean ATR crystal should be collected prior to

sample analysis.

Analytical Workflow
The logical flow for confirming the structure of a synthesized compound involves a multi-step

analytical approach.
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Initial Characterization

Structural Elucidation

Final Confirmation

TLC/LC-MS for Purity

Mass Spectrometry for Molecular Weight

IR Spectroscopy for Functional Groups

1H NMR for Proton Environment

13C NMR for Carbon Skeleton

2D NMR (COSY, HSQC) for Connectivity

Integration of All Spectral Data

Structure Confirmed
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Caption: Workflow for the structural confirmation of Tert-butyl 5-aminoindoline-1-
carboxylate.

By following this comprehensive analytical approach and comparing the acquired data with the

expected values and those of known analogs, researchers can confidently confirm the structure

of Tert-butyl 5-aminoindoline-1-carboxylate.

To cite this document: BenchChem. [Confirming the Structure of Tert-butyl 5-aminoindoline-
1-carboxylate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142172#how-to-confirm-the-structure-of-tert-butyl-5-
aminoindoline-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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